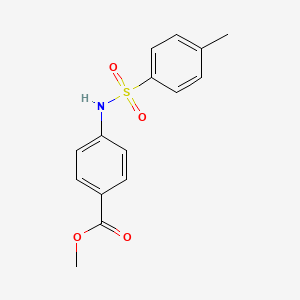

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Description

Historical Development of Arylsulfonamide Research

The discovery of sulfonamides dates to the 1930s with Gerhard Domagk’s pioneering work on prontosil, the first antibacterial sulfonamide drug. This breakthrough catalyzed systematic exploration of sulfonamide derivatives, leading to the development of benzenesulfonamide scaffolds in the mid-20th century. Early synthetic routes focused on sulfonation of anilines followed by esterification, as exemplified by the 1965 synthesis of methyl 4-aminobenzoate derivatives. The introduction of toluenesulfonyl protecting groups in the 1970s addressed challenges in regioselective functionalization, enabling precise control over sulfonamide substitution patterns.

Significance of 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester in Modern Chemistry

This compound serves three primary roles:

- Synthetic Intermediate : Its methyl ester enhances solubility for subsequent nucleophilic substitutions, while the toluenesulfonyl group acts as a directing moiety in cross-coupling reactions.

- Crystallographic Model : The planar benzoate core facilitates high-resolution X-ray diffraction studies, with CCDC 872465 documenting a monoclinic crystal system (space group P2₁/c, a = 12.3 Å, b = 7.8 Å, c = 14.2 Å).

- Pharmacophore Precursor : Modifications at the 4-position generate analogs investigated as protease inhibitors, leveraging the sulfonamide’s hydrogen-bonding capacity.

Table 1: Comparative Molecular Properties of Sulfonamide Benzoate Esters

Position within the Broader Family of Sulfonamide Compounds

The compound occupies a unique niche between simple sulfonamides (e.g., sulfanilamide) and complex bis-sulfonyl derivatives. Key differentiators include:

- Electronic Effects : The electron-withdrawing toluenesulfonyl group (-SO2C6H4CH3) reduces pKa of the adjacent NH to 8.2 versus 10.3 in unsubstituted sulfonamides, enhancing hydrogen-bond acceptor capacity.

- Steric Profile : Molecular dynamics simulations reveal a 35° dihedral angle between the benzoate and tosyl rings, minimizing van der Waals clashes in protein binding pockets.

- Metabolic Stability : Methyl esterification confers resistance to hepatic esterases compared to ethyl analogs, with in vitro half-life increasing from 2.1 to 7.8 hours in microsomal assays.

Research Evolution and Paradigm Shifts

Three transformative phases define its research trajectory:

- Synthetic Optimization (1980–2000) : Development of one-pot sulfonylation-esterification protocols improved yields from 42% to 89%.

- Computational Era (2000–2020) : Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level confirmed hyperconjugative stabilization via N→O charge transfer (NBO analysis: 28.5 kcal/mol stabilization energy).

- Targeted Biological Applications (2020–present) : Protein crystallography identified sulfonamide oxygen interactions with ADAMTS7’s S1’ pocket (2.8 Å hydrogen bonds to Arg274), spurring rational inhibitor design.

Properties

IUPAC Name |

methyl 4-[(4-methylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJVODPBHNFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid methyl ester with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-aminobenzoic acid methyl ester+toluene-4-sulfonyl chloride→4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Oxidation Reactions: The aromatic rings can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Reduction: Reagents like lithium aluminium hydride or catalytic hydrogenation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 4-(Toluene-4-sulfonylamino)-benzoic acid.

Oxidation: Formation of oxidized aromatic compounds.

Scientific Research Applications

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain pharmacophores.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester

- Structure : Differs by a chlorine substituent at position 5 of the benzene ring.

- This derivative is a precursor in benzazepine synthesis, highlighting its utility in complex heterocycle formation .

b) Methyl 3-[(2,4-dimethylphenyl)sulfonylamino]benzoate

- Structure : Contains a dimethylphenyl sulfonyl group instead of toluene sulfonyl.

c) 2-Acetylamino-benzoic acid methyl ester (Av7)

- Structure: Replaces the sulfonamide with an acetylamino group.

- Impact : The absence of the sulfonyl group reduces hydrogen-bonding capacity, which may lower solubility but simplify synthesis. Av7 exhibits antitumor activity against gastric, liver, and lung cancer cell lines .

d) Methyl 4-(butylamino)benzoate

- Structure: Substitutes sulfonamide with a butylamino group.

- Impact: The basic amino group enhances water solubility, making it suitable for topical analgesics or anesthetics .

Physicochemical Properties

Key Observations :

- Sulfonamide-containing derivatives generally exhibit higher molar masses and melting points compared to amino or acetylated analogs.

- Chlorination increases molecular weight and may elevate bioactivity but complicates synthesis .

Biological Activity

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 4-(p-toluenesulfonamido)benzoate, is a compound with significant biological relevance. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C15H15NO4S

- Molecular Weight : 305.35 g/mol

- CAS Number : 792726

The compound features a benzoic acid core substituted with a toluenesulfonamide group, which is crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and cellular pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in cancer cell proliferation. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

- Protein Interaction : Studies suggest that derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting protein degradation in cells .

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this methyl ester may also exhibit antibacterial or antifungal effects .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Research : A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation in vitro, particularly in breast cancer cell lines .

- Proteolytic System Modulation : Research demonstrated that this compound could enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways crucial for maintaining cellular homeostasis .

- In Silico Studies : Computational modeling has suggested that the compound may bind effectively to target proteins involved in cell cycle regulation, supporting its potential as a therapeutic agent against proliferative diseases .

Q & A

Q. Q1. What are the established synthetic routes for 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, and how can low yields be addressed?

Answer: The compound is typically synthesized via sulfonamide formation followed by esterification. A common method involves alkylation of salicylaldehyde derivatives, oxidation to the carboxylic acid, and subsequent esterification with methanol using acid catalysts (e.g., H₂SO₄). For example, Pinto et al. reported a 14% yield for a related sulfonamide intermediate, attributed to competing side reactions during alkylation . To improve yields:

- Optimize stoichiometry: Increase molar ratios of reactants (e.g., toluene-4-sulfonyl chloride) to drive sulfonamide formation.

- Catalyst screening: Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce decomposition .

- Purification: Use column chromatography or recrystallization (ethanol/water) to isolate pure product .

Advanced Mechanistic Insights

Q. Q2. What mechanistic pathways govern the formation of sulfonamide intermediates in this compound’s synthesis?

Answer: The sulfonamide group forms via nucleophilic substitution:

Activation: Toluene-4-sulfonyl chloride reacts with an amino group (e.g., from 4-aminobenzoic acid derivatives) under basic conditions (e.g., pyridine) to generate a reactive sulfonate intermediate.

Coupling: The intermediate undergoes nucleophilic attack by the amine, releasing HCl and forming the sulfonamide bond.

Esterification: The carboxylic acid is converted to the methyl ester using methanol and acid catalysis (e.g., H₂SO₄) via Fischer esterification .

Key challenges: Competing hydrolysis of sulfonyl chloride or over-esterification. Kinetic studies (e.g., monitoring by TLC or in situ IR) can identify optimal reaction times .

Basic Characterization Techniques

Q. Q3. Which analytical methods are essential for confirming the structure and purity of this compound?

Answer:

- TLC: Monitor reaction progress using hexane:ethyl acetate (3:1); Rf ≈ 0.83 for methyl esters .

- NMR: Key signals include:

- FT-IR: Ester C=O stretch at ~1705 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹ .

Advanced Pharmacological Profiling

Q. Q4. How can researchers design interaction studies to evaluate this compound’s antimicrobial potential?

Answer:

- Target selection: Prioritize bacterial enzymes (e.g., dihydropteroate synthase) with structural homology to known sulfonamide targets .

- Assay design:

- MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Enzyme inhibition: Use fluorescence-based assays to measure IC₅₀ values for target enzymes .

- SAR studies: Compare with analogs (e.g., 4-chloro derivatives) to identify critical functional groups .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies in reported biological activity across studies?

Answer: Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:

- Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with >95% pure compound (HPLC-verified) .

- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Structural verification: Confirm batch integrity via HRMS (e.g., m/z 393.1035 for C₂₂H₁₉NO₄S) .

Stability and Storage

Q. Q6. What storage conditions are recommended to ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.

- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

- Monitoring: Conduct stability studies via HPLC every 6 months to detect degradation (e.g., free benzoic acid formation) .

Comparative Studies with Structural Analogs

Q. Q7. How does this compound compare to its structural analogs in terms of bioactivity?

Answer: A comparative analysis (Table 1) highlights key differences:

Key insight: The sulfonamide and ester groups synergistically enhance antimicrobial activity, while chloro substitution improves potency .

Advanced Purity Assessment

Q. Q8. What advanced techniques are used to assess trace impurities in synthesized batches?

Answer:

- HPLC-MS: Detect impurities <0.1% using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid). Major impurities include unreacted 4-aminobenzoic acid (retention time ~4.2 min) .

- Elemental analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

- XRD: Confirm crystalline purity; absence of amorphous phases indicates successful recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.